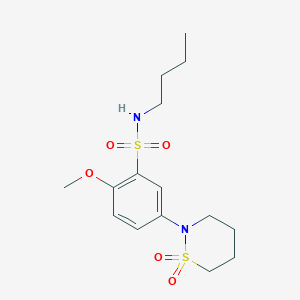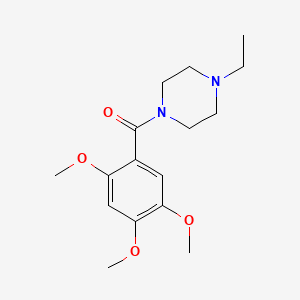![molecular formula C22H21N3O2 B5106557 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline, also known as C70H63N5O2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of carbazole-based compounds, which have been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to interact with various cellular targets, including DNA, enzymes, and receptors, to exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune responses. In addition, this compound has been shown to have anti-viral activity against HIV-1 and other viruses.
実験室実験の利点と制限
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to possess a wide range of biological activities, making it a versatile tool for scientific research. However, there are also limitations to its use. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline. One area of research is the development of more potent analogs of this compound for use in cancer therapy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological effects. In addition, the study of the toxicity profile of this compound is important for its potential use in clinical applications. Finally, the development of new synthetic methods for the production of this compound may improve its yield and purity.
合成法
The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline involves the reaction of 9-ethylcarbazole with 2-methyl-4-nitroaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the final product. The synthesis of this compound has been optimized over the years to improve the yield and purity of the product.
科学的研究の応用
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been investigated for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess anti-viral activity against HIV-1 and other viruses.
特性
IUPAC Name |
N-[(9-ethylcarbazol-3-yl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-24-21-7-5-4-6-18(21)19-13-16(8-11-22(19)24)14-23-20-10-9-17(25(26)27)12-15(20)2/h4-13,23H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJSRCCCFLTHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)

![3-[(4-fluorobenzyl)oxy]benzonitrile](/img/structure/B5106511.png)


![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
![4-{[(4-methylphenyl)amino]methyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5106548.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)

![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5106578.png)
